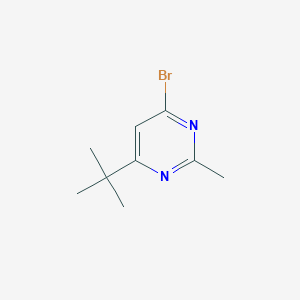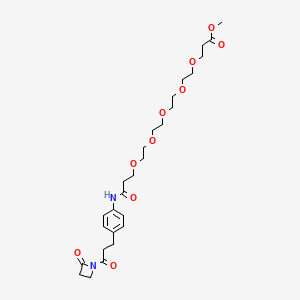
Azd-peg5-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azd-peg5-methyl ester is a heterobifunctional polyethylene glycol (PEG) compound that contains an azide group and a methyl ester group. This compound is primarily used as a PEG linker in various biochemical and pharmaceutical applications. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, making it a valuable reagent in research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azd-peg5-methyl ester is synthesized through a series of chemical reactions involving the conjugation of a PEG chain with an azide group and a methyl ester group. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent to introduce reactive functional groups.
Conjugation with Azide Group: The activated PEG chain is reacted with an azide-containing compound under controlled conditions to form the azide-PEG intermediate.
Introduction of Methyl Ester Group: The azide-PEG intermediate is further reacted with a methyl ester-containing compound to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Azd-peg5-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The methyl ester group can be hydrolyzed under strong basic conditions to form the corresponding carboxylic acid.
Click Chemistry: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Click Chemistry: Copper(I) bromide (CuBr) and an alkyne-containing compound in the presence of a suitable ligand.
Major Products Formed
Hydrolysis: Carboxylic acid derivative of the PEG chain.
Click Chemistry: Triazole-linked PEG derivatives
Applications De Recherche Scientifique
Azd-peg5-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and therapeutic efficacy of drugs.
Industry: Applied in the production of diagnostics, bioconjugates, and other PEGylated products .
Mécanisme D'action
The mechanism of action of Azd-peg5-methyl ester involves its ability to act as a linker or spacer in various chemical and biological processes. The azide group allows for specific conjugation with alkyne-containing molecules through click chemistry, while the methyl ester group can be hydrolyzed to introduce carboxylic acid functionality. These properties enable the compound to enhance the solubility, stability, and bioavailability of the attached molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azd-peg4-methyl ester: Similar structure with a shorter PEG chain.
Azd-peg6-methyl ester: Similar structure with a longer PEG chain.
Azd-peg5-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester group.
Uniqueness
Azd-peg5-methyl ester is unique due to its specific PEG chain length and the presence of both azide and methyl ester groups. This combination provides a balance of solubility, reactivity, and stability, making it a versatile reagent in various applications .
Propriétés
Formule moléculaire |
C27H40N2O10 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
methyl 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H40N2O10/c1-34-27(33)10-13-36-15-17-38-19-21-39-20-18-37-16-14-35-12-9-24(30)28-23-5-2-22(3-6-23)4-7-25(31)29-11-8-26(29)32/h2-3,5-6H,4,7-21H2,1H3,(H,28,30) |
Clé InChI |
XUYJQEFWQWNLCF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCOCCOCCOCCOCCOCCC(=O)NC1=CC=C(C=C1)CCC(=O)N2CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B13031521.png)
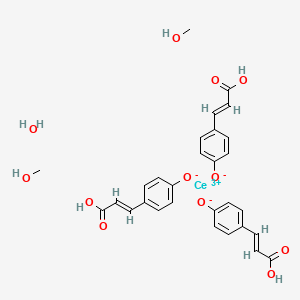
![6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13031528.png)
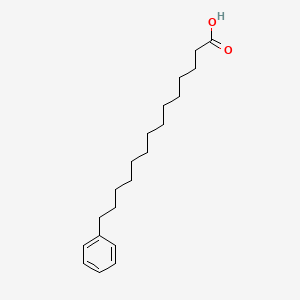
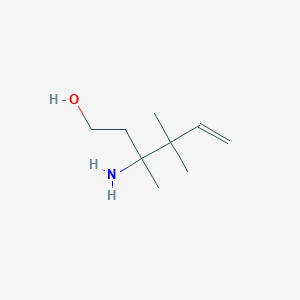
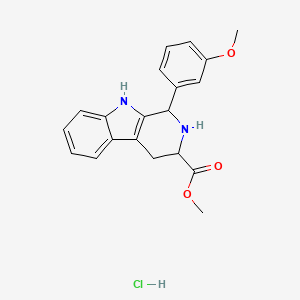
![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)

![(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13031556.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)

![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)
